N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, a fluorophenyl group, and an ethylphenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pteridine intermediate.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst like aluminum chloride.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pteridine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential interactions with enzymes and receptors can be studied. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- N-(4-ethylphenyl)-2-({3-[(4-bromophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Uniqueness
Compared to similar compounds, N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide stands out due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H20FN5O2S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H20FN5O2S/c1-2-15-5-9-18(10-6-15)27-19(30)14-32-23-28-21-20(25-11-12-26-21)22(31)29(23)13-16-3-7-17(24)8-4-16/h3-12H,2,13-14H2,1H3,(H,27,30) |
InChI Key |
HHNMAJZOMPMMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.